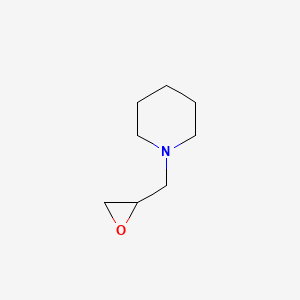

1-(Oxiran-2-ylmethyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(oxiran-2-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-4-9(5-3-1)6-8-7-10-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYRPOYJRRHHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496521 | |

| Record name | 1-[(Oxiran-2-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4945-53-3 | |

| Record name | 1-[(Oxiran-2-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Oxiran-2-ylmethyl)piperidine synthesis from piperidine and epichlorohydrin

An In-Depth Technical Guide for the Synthesis of 1-(Oxiran-2-ylmethyl)piperidine

Foreword: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its favorable physicochemical properties, metabolic stability, and ability to form key interactions with biological targets make it an indispensable component in modern drug design.[3][4] Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including agents targeting the central nervous system, as well as antiviral and anticancer drugs.[1][5] This guide focuses on the synthesis of a key functionalized intermediate, this compound, a versatile building block whose reactive epoxide group serves as a linchpin for constructing more complex molecular architectures.

Synthesis Overview: A Two-Stage Pathway

The synthesis of this compound from piperidine and epichlorohydrin is a robust and well-established procedure. It proceeds through a sequential two-step mechanism: (1) a nucleophilic addition to form a key chlorohydrin intermediate, followed by (2) a base-mediated intramolecular cyclization to yield the target epoxide.

The overall transformation is as follows:

Piperidine + Epichlorohydrin → 1-Chloro-3-(piperidin-1-yl)propan-2-ol → this compound

Understanding the causality behind each step is critical for maximizing yield, ensuring purity, and maintaining a safe laboratory environment.

The Reaction Mechanism: A Tale of Two Nucleophiles

The reaction elegantly employs two distinct nucleophilic attacks. The first is an intermolecular reaction driven by the amine, and the second is an intramolecular cyclization driven by an alkoxide formed in situ.

Step 1: Nucleophilic Ring-Opening of Epichlorohydrin

The reaction is initiated by the nucleophilic attack of the secondary amine (piperidine) on one of the electrophilic carbons of the epichlorohydrin's epoxide ring. This is a classic SN2 mechanism.[6]

-

Causality of Regioselectivity: The nucleophilic attack occurs predominantly at the terminal, less sterically hindered carbon of the epoxide.[6] This preference is a direct consequence of the SN2 pathway, which is highly sensitive to steric hindrance. Attack at the more substituted central carbon is energetically less favorable.

Step 2: Base-Mediated Intramolecular Cyclization

The resulting intermediate, 1-chloro-3-(piperidin-1-yl)propan-2-ol, is then treated with a base. The base deprotonates the hydroxyl group, creating a transient alkoxide ion. This powerful internal nucleophile immediately attacks the carbon atom bearing the chlorine substituent in an intramolecular SN2 reaction, displacing the chloride ion and forming the new three-membered epoxide ring.[7] This step is effectively an intramolecular Williamson ether synthesis.

Below is a diagram illustrating the complete mechanistic pathway.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, with clear checkpoints and rationale for each step. Adherence to safety protocols is paramount due to the hazardous nature of the reagents.

Reagents and Materials

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Key Properties |

| Piperidine | 110-89-4 | 85.15 | Flammable liquid, corrosive, toxic |

| Epichlorohydrin | 106-89-8 | 92.52 | Flammable, toxic, probable carcinogen[8][9] |

| Sodium Hydroxide | 1310-73-2 | 40.00 | Corrosive |

| Diethyl Ether | 60-29-7 | 74.12 | Extremely flammable |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | Drying agent |

| Deionized Water | 7732-18-5 | 18.02 | Solvent |

| Equipment | |||

| Round-bottom flask | - | - | 250 mL, three-necked |

| Dropping funnel | - | - | 100 mL |

| Condenser | - | - | Allihn or Liebig |

| Magnetic stirrer/hotplate | - | - | |

| Ice-water bath | - | - | For temperature control |

| Separatory funnel | - | - | 500 mL |

| Rotary evaporator | - | - | For solvent removal |

Step-by-Step Synthesis Procedure

SAFETY FIRST: This procedure must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles, is mandatory.[8][10]

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a 100 mL dropping funnel, and a condenser.

-

Reagent Charging: Charge the flask with piperidine (17.0 g, 0.2 mol) and deionized water (50 mL). Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.

-

Causality: The initial cooling is crucial as the ring-opening of epichlorohydrin is exothermic. Maintaining a low temperature prevents runaway reactions and minimizes the formation of byproducts such as dioxanes.[11]

-

-

Epichlorohydrin Addition: Add epichlorohydrin (9.25 g, 0.1 mol) to the dropping funnel. Add it dropwise to the stirred piperidine solution over approximately 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Initial Reaction Phase: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the complete formation of the chlorohydrin intermediate.

-

Cyclization: Prepare a solution of sodium hydroxide (8.0 g, 0.2 mol) in deionized water (30 mL). Cool this solution to room temperature. Add the NaOH solution to the reaction mixture. An exotherm will be observed. The mixture should be stirred vigorously for 1 hour.

-

Expert Insight: Using a slight excess of base ensures the complete deprotonation of the chlorohydrin's hydroxyl group, driving the intramolecular cyclization to completion.

-

-

Work-up and Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purification: The crude product is a pale yellow oil. Purify by vacuum distillation to obtain this compound as a colorless liquid.

Experimental Workflow Diagram

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. longdom.org [longdom.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nj.gov [nj.gov]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. scite.ai [scite.ai]

An In-depth Technical Guide to 1-(Oxiran-2-ylmethyl)piperidine: Chemical Properties, Spectral Data, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Oxiran-2-ylmethyl)piperidine, a heterocyclic compound integrating a piperidine ring and an epoxide moiety, represents a versatile building block in synthetic organic chemistry. Its unique bifunctional nature, combining the nucleophilic character of the piperidine nitrogen with the electrophilic reactivity of the oxirane ring, makes it a valuable precursor for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of its chemical properties, predicted spectral data, and likely synthetic pathways, offering crucial insights for its application in research and development, particularly in the context of medicinal chemistry and materials science. The piperidine scaffold is a prevalent feature in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties[1]. The addition of a reactive epoxide handle opens avenues for further molecular elaboration and the introduction of diverse functionalities.

Chemical and Physical Properties

This compound is a substituted piperidine derivative with the chemical formula C₈H₁₅NO.[2] Key identifiers and physical properties are summarized in the table below. The presence of the basic nitrogen atom in the piperidine ring and the polar oxirane group suggests a degree of solubility in polar organic solvents.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 4945-53-3 | [2] |

| Molecular Formula | C₈H₁₅NO | [2] |

| Molecular Weight | 141.21 g/mol | [2] |

| Appearance | Colorless oil (Predicted) | Inferred from similar compounds |

| Boiling Point | 98-101 °C at 25 Torr | |

| Density | 0.968 g/cm³ |

Synthesis and Reaction Pathway

The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction between piperidine and an epoxide-containing electrophile, typically epichlorohydrin. This reaction capitalizes on the nucleophilicity of the secondary amine in piperidine attacking the least sterically hindered carbon of the epichlorohydrin, followed by an intramolecular cyclization to form the oxirane ring.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Piperidine and Epichlorohydrin

The following is a generalized protocol based on common synthetic procedures for N-alkylation of amines with epoxides.[3]

Materials:

-

Piperidine

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

A suitable solvent (e.g., methanol, ethanol, or water)

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine in the chosen solvent.

-

Addition of Epichlorohydrin: Cool the solution in an ice bath and add epichlorohydrin dropwise while stirring. The reaction is exothermic, so maintaining a low temperature is crucial to control the reaction rate.

-

Base Addition: After the addition of epichlorohydrin is complete, slowly add a solution of sodium hydroxide. The base facilitates the deprotonation of the intermediate chlorohydrin, promoting the intramolecular cyclization to form the epoxide ring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and extract the product with a suitable organic solvent like dichloromethane.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation.

Spectral Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the piperidine ring and the oxiran-2-ylmethyl group.

-

Piperidine Ring Protons: The protons on the carbons adjacent to the nitrogen (C2' and C6') will appear as multiplets in the downfield region (typically around 2.3-2.8 ppm) due to the deshielding effect of the nitrogen atom. The protons on the other carbons of the piperidine ring (C3', C4', C5') will resonate as a complex multiplet in the upfield region (around 1.3-1.7 ppm).

-

Oxiran-2-ylmethyl Protons: The methylene protons of the oxirane ring (CH₂) will likely appear as two distinct signals (doublets of doublets) in the range of 2.5-2.8 ppm due to their diastereotopic nature. The methine proton of the oxirane ring (CH) is expected to be a multiplet around 3.0-3.2 ppm. The methylene protons adjacent to the piperidine nitrogen (-N-CH₂-) will likely appear as two distinct multiplets due to restricted rotation and coupling with the adjacent chiral center, expected in the range of 2.2-2.9 ppm.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Piperidine Ring Carbons: The carbons adjacent to the nitrogen (C2' and C6') are expected to resonate around 54-58 ppm. The other piperidine carbons (C3', C4', C5') will appear in the upfield region, typically between 24-27 ppm.

-

Oxiran-2-ylmethyl Carbons: The methylene carbon of the oxirane ring is expected around 45-47 ppm, while the methine carbon will be in the range of 50-53 ppm. The methylene carbon attached to the piperidine nitrogen (-N-CH₂-) is predicted to be in the range of 60-64 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2930-2960 | C-H stretch | Aliphatic (piperidine and methyl group) |

| 2850-2870 | C-H stretch | Aliphatic (piperidine and methyl group) |

| 1250-1260 | C-O stretch (asymmetric) | Epoxide |

| 830-950 | C-O stretch (symmetric, ring breathing) | Epoxide |

| 1100-1120 | C-N stretch | Tertiary amine (piperidine) |

Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained using a soft ionization technique like Electrospray Ionization (ESI), would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 142.2. Fragmentation patterns in tandem MS (MS/MS) would likely involve the cleavage of the piperidine ring and the oxiran-2-ylmethyl side chain. Common fragmentation pathways for piperidine derivatives include α-cleavage adjacent to the nitrogen atom and ring opening.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[4]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[6]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If on skin, wash with plenty of soap and water. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. If swallowed, rinse your mouth.[6]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[4][7]

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic chemistry. This guide has provided a comprehensive overview of its chemical properties, a predictive analysis of its spectral data, a plausible synthetic route with a generalized experimental protocol, and essential safety information. While experimental spectral data is not widely published, the predicted data, based on established chemical principles and comparison with related structures, offers a solid foundation for its identification and characterization. Researchers and scientists working with this compound should find this technical guide a useful resource for their synthetic and analytical endeavors.

References

-

PubChem. 2-Ethyl-1-(oxiran-2-ylmethyl)piperidine. [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. [Link]

- Safety Data Sheet. (Provided by a generic chemical supplier).

-

PubChem. 2,3,5-Trimethyl-1-(oxiran-2-ylmethyl)piperidine. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]

-

PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

-

PubChem. 1-(Piperidin-4-ylmethyl)piperidine. [Link]

-

ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... [Link]

-

Longdom Publishing. Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. [Link]

-

NCBI Bookshelf. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program. [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

SpectraBase. Piperidine. [Link]

- (R)-Epichlorohydrin. (Provided by a generic chemical supplier).

-

PubChem. Piperidine. [Link]

-

NIST WebBook. Piperidine, 1-methyl-. [Link]

-

NIST WebBook. Piperidine. [Link]

-

DTIC. Piperidine Synthesis. [Link]

-

Mass Spectrometry Bulletin. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

-

Organic Syntheses Procedure. 2. [Link]

-

TSI Journals. Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. [Link]

-

ResearchGate. FT-IR spectrum of piperine. [Link]

-

SpectraBase. Piperidine, 2,2,6,6-tetramethyl-. [Link]

-

NIST WebBook. Piperidine. [Link]

-

SpectraBase. Piperidine - Optional[MS (GC)] - Spectrum. [Link]

Sources

An In-depth Technical Guide to the Formation of 1-(Oxiran-2-ylmethyl)piperidine

Abstract: This technical guide provides a comprehensive exploration of the synthesis of 1-(Oxiran-2-ylmethyl)piperidine, a valuable building block in pharmaceutical and materials science. The document elucidates the underlying reaction mechanism, offers detailed, field-proven experimental protocols, and discusses critical aspects of the synthesis, including regioselectivity and potential side reactions. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical guidance on the preparation of this versatile N-glycidyl amine.

Introduction: The Significance of N-Glycidyl Piperidines

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds, prized for its ability to impart favorable pharmacokinetic properties.[1] The incorporation of a reactive glycidyl group onto the piperidine nitrogen atom to form compounds such as this compound, also known as N-glycidyl piperidine, opens up a wealth of synthetic possibilities. The strained oxirane ring is susceptible to nucleophilic attack, making these compounds valuable intermediates for the synthesis of more complex molecules, including β-amino alcohols, which are key structural motifs in many drug candidates. This guide will delve into the fundamental chemical principles and practical considerations for the efficient synthesis of this compound.

The Core Mechanism: A Two-Step Nucleophilic Cascade

The formation of this compound from piperidine and epichlorohydrin is a classic example of a sequential nucleophilic substitution process. The overall transformation can be dissected into two key mechanistic steps:

-

Nucleophilic Ring-Opening of Epichlorohydrin: The secondary amine of the piperidine ring acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epichlorohydrin oxirane ring.

-

Intramolecular Cyclization: The resulting chlorohydrin intermediate undergoes an intramolecular Williamson ether synthesis to form the final glycidyl amine product.

Step 1: Regioselective Nucleophilic Attack and Formation of the Chlorohydrin Intermediate

The initial and rate-determining step of the reaction is the nucleophilic attack of the piperidine nitrogen on the epichlorohydrin molecule. This reaction proceeds via an SN2 mechanism. A critical aspect of this step is its regioselectivity. The nucleophilic attack predominantly occurs at the less sterically hindered terminal carbon of the oxirane ring.[2] This preference is a manifestation of the inherent steric hindrance at the more substituted carbon of the epoxide. The product of this step is the key intermediate, 1-chloro-3-(piperidin-1-yl)propan-2-ol .

Caption: Nucleophilic attack of piperidine on epichlorohydrin.

Step 2: Base-Mediated Intramolecular Cyclization

The chlorohydrin intermediate, in the presence of a base, undergoes an intramolecular SN2 reaction. The base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon atom bearing the chlorine atom and displacing the chloride ion to form the new epoxide ring. This step is a classic example of a Williamson ether synthesis. The choice of base is crucial for the efficiency of this step, with common bases including sodium hydroxide or potassium hydroxide.

Caption: Base-catalyzed intramolecular cyclization of the chlorohydrin intermediate.

Experimental Protocols

The following protocols provide a robust and reproducible method for the synthesis of this compound. The synthesis is presented in two distinct stages for clarity and to allow for the isolation and characterization of the key intermediate.

Synthesis of the Intermediate: 1-chloro-3-(piperidin-1-yl)propan-2-ol

This procedure is adapted from a chemo-enzymatic synthesis approach, focusing on the initial racemic synthesis.[3]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| Piperidine | 85.15 | 0.862 | 8.52 g (9.88 mL) | 0.1 |

| Epichlorohydrin | 92.52 | 1.18 | 9.25 g (7.84 mL) | 0.1 |

| Water | 18.02 | 1.00 | 50 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (0.1 mol) and water (50 mL).

-

Stir the mixture at room temperature to ensure homogeneity.

-

Slowly add epichlorohydrin (0.1 mol) dropwise to the stirred solution over a period of 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to afford the crude 1-chloro-3-(piperidin-1-yl)propan-2-ol as an oil. This intermediate can be used in the next step without further purification or can be purified by vacuum distillation.

Cyclization to this compound

This step involves the base-mediated cyclization of the chlorohydrin intermediate.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-chloro-3-(piperidin-1-yl)propan-2-ol | 177.68 | 17.77 g | 0.1 |

| Sodium Hydroxide | 40.00 | 4.4 g | 0.11 |

| Water | 18.02 | 50 mL | - |

| Diethyl Ether | 74.12 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve the crude 1-chloro-3-(piperidin-1-yl)propan-2-ol (0.1 mol) in 50 mL of water.

-

Cool the solution to 0-5°C using an ice bath.

-

Prepare a solution of sodium hydroxide (0.11 mol) in 20 mL of water and add it dropwise to the stirred chlorohydrin solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Extract the reaction mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and carefully remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield a colorless oil.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz): δ 1.40-1.50 (m, 2H, piperidine-H4), 1.55-1.65 (m, 4H, piperidine-H3, H5), 2.30-2.50 (m, 5H, piperidine-H2, H6, and N-CH₂), 2.55 (dd, J = 4.8, 2.8 Hz, 1H, oxirane-CH₂), 2.78 (t, J = 4.4 Hz, 1H, oxirane-CH₂), 3.10-3.15 (m, 1H, oxirane-CH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 24.4 (piperidine-C4), 26.2 (piperidine-C3, C5), 45.8 (oxirane-CH₂), 50.9 (oxirane-CH), 55.0 (piperidine-C2, C6), 61.9 (N-CH₂).

Potential Side Reactions

While the described synthesis is generally efficient, the reaction of secondary amines with epichlorohydrin can sometimes lead to the formation of byproducts. One notable side reaction is the formation of substituted dioxanes.[3] This can occur through the dimerization of the chlorohydrin intermediate or the reaction of the final product with another molecule of epichlorohydrin. Careful control of stoichiometry and reaction temperature is essential to minimize the formation of these impurities.

Safety Considerations

-

Epichlorohydrin: is a toxic, flammable, and corrosive compound. It is a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Piperidine: is a flammable and corrosive liquid with a strong, unpleasant odor. It can cause severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

-

Sodium Hydroxide: is a corrosive solid. Handle with care to avoid contact with skin and eyes.

Conclusion

The synthesis of this compound is a well-established and highly useful transformation in organic synthesis. By understanding the underlying two-step nucleophilic cascade mechanism and carefully controlling the reaction conditions, researchers can efficiently prepare this valuable N-glycidyl amine. The protocols provided in this guide offer a reliable pathway for its synthesis, and the characterization data serves as a benchmark for product verification. As with all chemical syntheses, adherence to strict safety protocols is paramount.

References

-

New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. ResearchGate. Available at: [Link]

-

The Reaction of Epichlorohydrin with Secondary Amines. Scite.ai. Available at: [Link]

-

Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its transformation into amino alcohols containing an indan-1,3-dione fragment. ResearchGate. Available at: [Link]

-

Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds. ResearchGate. Available at: [Link]

-

Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. PMC - NIH. Available at: [Link]

-

Reaction of Aromatic Amines with Epihalohydrins. UNI ScholarWorks. Available at: [Link]

-

Piperidine Synthesis. DTIC. Available at: [Link]

-

Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. NIH. Available at: [Link]

-

General strategy for the synthesis of piperidine derivatives. ResearchGate. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1-(Oxiran-2-ylmethyl)piperidine

Abstract: 1-(Oxiran-2-ylmethyl)piperidine is a bifunctional molecule featuring a saturated piperidine heterocycle and a reactive epoxide ring. This structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals, particularly for introducing a piperidinomethyl group via nucleophilic ring-opening of the epoxide. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, formulation, and storage. This guide provides a comprehensive analysis of the predicted solubility and chemical stability of this compound. While empirical data for this specific compound is scarce in public literature, this document synthesizes information from the known chemistry of its constituent functional groups—epoxides and tertiary amines—to provide a robust predictive framework. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to determine quantitative solubility and perform comprehensive stability assessments, ensuring scientific integrity and reproducibility.

Part 1: Physicochemical Properties and Solubility Profile

The solubility of a compound is dictated by its molecular structure, polarity, and its ability to interact with a given solvent. This compound contains a polar epoxide group and a basic piperidine nitrogen, which can act as a hydrogen bond acceptor. These features govern its interactions with protic and aprotic, polar and nonpolar solvents.

Key Physicochemical Properties

A summary of the core physicochemical properties for this compound is presented below. These values are foundational for predicting its behavior in various systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO | [1][2] |

| Molecular Weight | 141.21 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid (Predicted) | [2] |

| CAS Number | 4945-53-3 | [1][2] |

| Predicted LogP | ~1.3 - 1.9 | Inferred from related structures |

| pKa (Conjugate Acid) | ~10.5 - 11.2 (Estimated from Piperidine) | [3] |

Note: The LogP (octanol/water partition coefficient) suggests moderate lipophilicity.

Predicted Solubility Profile

Direct quantitative solubility data for this compound is not widely available. However, a qualitative profile can be reliably inferred from the properties of its structural components. The parent heterocycle, piperidine, is miscible with water and highly soluble in most organic solvents due to its polarity and hydrogen bonding capability.[4] The addition of the oxiran-2-ylmethyl group increases the molecular weight and lipophilicity, which is expected to slightly decrease aqueous solubility but maintain high solubility in a broad range of organic solvents.[3]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |

| Aqueous | Water, Buffers | Soluble to Miscible | The piperidine nitrogen can be protonated in acidic to neutral pH, forming a soluble salt. The nitrogen and epoxide oxygen can act as hydrogen bond acceptors.[2] |

| Polar Protic | Ethanol, Methanol | High to Miscible | Strong hydrogen bonding interactions are expected between the solvent's hydroxyl group and the molecule's nitrogen and oxygen atoms. |

| Polar Aprotic | DMSO, Acetonitrile, THF | High | Favorable dipole-dipole interactions are anticipated with these solvents.[5] |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The aliphatic piperidine ring and methylene bridge are compatible with the nonpolar aromatic structure. |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | As a moderately polar molecule, solubility is expected to be limited in highly nonpolar solvents. |

Experimental Protocol for Quantitative Solubility Determination

To establish definitive solubility data, the following equilibrium shake-flask method is recommended. This protocol is a self-validating system designed to ensure that a saturated solution is achieved and accurately measured.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected analytical-grade solvents

-

2 mL glass vials with PTFE-lined screw caps

-

Calibrated positive displacement pipette

-

Thermostatic shaker

-

Centrifuge

-

Calibrated analytical balance

-

HPLC or GC-MS system for quantification

Methodology:

-

Preparation: Add an excess amount of this compound to a pre-weighed 2 mL vial. The key is to ensure undissolved liquid remains after equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to 25 °C. Agitate the sample for at least 24 hours to ensure equilibrium is reached. A preliminary time-point study (e.g., sampling at 12, 24, and 48 hours) is recommended to confirm the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) at 25 °C to separate the undissolved solute from the saturated supernatant.

-

Sample Dilution: Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration.[6][7]

-

Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Diagram: Workflow for Quantitative Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

Part 2: Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its two functional groups. The epoxide is a strained three-membered ring, making it susceptible to ring-opening reactions, while the tertiary amine of the piperidine ring is a nucleophilic and basic center susceptible to oxidation.[4][8][9]

Hydrolytic Degradation

The epoxide ring is prone to hydrolysis, a reaction that can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the epoxide oxygen is protonated, making the ring carbons more electrophilic and highly susceptible to nucleophilic attack by water. This results in the formation of a 1,2-diol.

-

Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic attack by a hydroxide ion on one of the epoxide carbons occurs, leading to the same 1,2-diol product after protonation.

Given that many chemical reactions and formulations are performed in aqueous or protic solutions, hydrolytic stability is a critical parameter to evaluate.[10][11]

Oxidative Degradation

The tertiary amine in the piperidine ring is a potential site for oxidation. Common laboratory oxidants or even atmospheric oxygen over prolonged periods can lead to degradation. The most likely product is the corresponding N-oxide. Further oxidation or rearrangement could potentially lead to ring-opening products.[12]

Thermal and Photolytic Stability

Epoxides can undergo thermal decomposition, although this typically requires elevated temperatures.[13][14] The stability of the compound should be assessed at temperatures relevant to its intended synthesis or storage conditions. Additionally, exposure to high-energy light, particularly UV, can initiate radical-based degradation pathways.[12] Therefore, protection from light is a prudent precautionary measure.

Diagram: Potential Degradation Pathways

Caption: Major potential degradation pathways for the title compound.

Protocol for Forced Degradation (Stress Testing)

Forced degradation studies are essential in drug development to understand stability, identify likely degradation products, and develop stability-indicating analytical methods.[15] The following protocol outlines a standard approach.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in acetonitrile)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Oven, Photostability chamber

-

Validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV or MS detection)

Methodology:

-

Sample Preparation: For each condition, mix the stock solution with the stressor in a 1:1 ratio. Store a control sample (mixed with water) under ambient, protected-from-light conditions. Aim for 5-20% degradation.

-

Acid Hydrolysis: Use 0.1 M HCl. Store at 60 °C for 24 hours.

-

Base Hydrolysis: Use 0.1 M NaOH. Store at 60 °C for 8 hours.

-

Oxidative Degradation: Use 3% H₂O₂. Store at room temperature for 24 hours.[12]

-

Thermal Degradation: Store the stock solution at 80 °C for 48 hours.

-

Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

-

-

Time Points: Sample at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours) as needed.

-

Analysis: Before injection, neutralize the acidic and basic samples. Analyze all samples by HPLC.

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining.

-

Monitor for the appearance of new peaks (degradation products).

-

Perform peak purity analysis to ensure the main peak is not co-eluting with degradants.

-

Part 3: Recommended Analytical Methodologies

To support the protocols described above, robust analytical methods are required.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column is the workhorse for stability and solubility studies.[7][15] UV detection is suitable if the molecule or its degradants have a chromophore; however, Mass Spectrometry (LC-MS) detection is superior for identifying unknown degradation products.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of the compound, GC-MS is also a viable technique for quantification and identification, particularly for purity assessments.[6]

Part 4: Handling and Storage Recommendations

Based on the chemical nature of this compound, the following handling and storage procedures are recommended to maintain its integrity and ensure laboratory safety.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16] To prevent oxidative and photo-degradation, store under an inert atmosphere (e.g., argon or nitrogen) and in an amber or light-blocking container.[12]

-

Handling: Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, as piperidine derivatives can be irritants.[17][18] Avoid contact with strong acids, bases, and oxidizing agents, with which it may react exothermically.[4]

Conclusion

This compound is a compound of significant synthetic utility. While specific public data on its solubility and stability is limited, a comprehensive understanding can be built upon the fundamental principles of organic chemistry. It is predicted to be highly soluble in a wide range of organic solvents and moderately soluble in aqueous media. The primary stability concerns are hydrolytic ring-opening of the epoxide and oxidation of the piperidine nitrogen. The experimental protocols provided in this guide offer a robust framework for researchers to empirically determine these critical parameters, enabling the confident and effective use of this valuable chemical intermediate in research and development.

References

-

Rogers, L. R., & Jones, A. B. (2014). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13313619, 2-Ethyl-1-(oxiran-2-ylmethyl)piperidine. Available at: [Link]

-

Chemistry Stack Exchange. (2012). What makes an epoxide stable?. Available at: [Link]

-

Sablong, R. J., & Moulijn, J. A. (2019). Thermal Stability of Epoxidized and Carbonated Vegetable Oils. ResearchGate. Available at: [Link]

-

Jubilant Life Sciences. (n.d.). Piperidine Safety Data Sheet. Available at: [Link]

-

Loftsson, T. (2014). Degradation Pathways. ResearchGate. Available at: [Link]

-

Defense Technical Information Center. (1968). Effect of Curing Temperature on the Thermal Degradation of an Epoxide Polymer. Available at: [Link]

-

Loba Chemie. (n.d.). PIPERIDINE AR Safety Data Sheet. Available at: [Link]

-

Analytical Methods. (2012). Development and validation of a GC-MS method for the separation and detection of piperazine analogues in street samples. Royal Society of Chemistry. Available at: [Link]

-

de Freitas, L. A., et al. (2019). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8082, Piperidine. Available at: [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. PubMed. Available at: [Link]

-

Pozharskii, A. F., et al. (2011). Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds. ResearchGate. Available at: [Link]

-

White Rose Research Online. (2022). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Available at: [Link]

-

Alsante, K. M., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. ScienceDirect. Available at: [Link]

-

Poupin, P., et al. (1998). Piperidine degradation by M. aurum MO1. ResearchGate. Available at: [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available at: [Link]

-

Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13313619. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Chapter 7: Analytical Methods. Available at: [Link]

-

Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate. Available at: [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Available at: [Link]

-

Zaichikov, A. V. (2012). Solvation of Piperidine in Nonaqueous Solvents. ResearchGate. Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CAS 4945-53-3: Piperidine, 1-(oxiranylmethyl)- [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. fishersci.com [fishersci.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Potential Biological Activities of 1-(Oxiran-2-ylmethyl)piperidine Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 1-(oxiran-2-ylmethyl)piperidine derivatives, a promising class of compounds for therapeutic development. This molecular scaffold uniquely combines the proven pharmacological versatility of the piperidine ring with the reactive potential of an oxirane (epoxide) moiety. The piperidine core, a privileged structure in medicinal chemistry, serves as a versatile framework for engaging with a multitude of biological targets.[1][2][3][4] The integrated oxirane ring functions as an electrophilic "warhead," capable of forming stable, covalent bonds with nucleophilic residues in biological macromolecules.[5][6] This document explores the fundamental mechanism of action driven by oxirane reactivity, details the potential biological activities—including anticancer, enzyme inhibitory, and antimicrobial effects—and provides validated experimental protocols for their evaluation. The synthesis of these insights is intended to equip researchers and drug development professionals with the foundational knowledge to harness the therapeutic potential of this intriguing compound class.

Introduction: A Synthesis of Scaffolds

The design of novel therapeutic agents often involves the strategic combination of well-characterized pharmacophores. The this compound core exemplifies this approach, creating a synergistic system where one moiety provides target affinity and favorable physicochemical properties, while the other delivers a specific, potent mechanism of action.

The Piperidine Scaffold: A Privileged Structure in Pharmacology

The piperidine ring is one of the most ubiquitous heterocyclic motifs in approved pharmaceuticals and natural alkaloids.[4] Its prevalence is due to a combination of favorable characteristics:

-

Synthetic Tractability: A vast body of chemical literature describes robust methods for the synthesis and functionalization of the piperidine ring.[4]

-

Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated under physiological conditions, a hydrogen bond donor. This, combined with its three-dimensional structure, allows for favorable contributions to aqueous solubility and membrane permeability, enhancing overall druggability.[3]

-

Target Diversity: Piperidine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antidiabetic, anti-inflammatory, and potent central nervous system effects.[3][7][8][9]

The Oxirane Moiety: A Reactive Covalent Pharmacophore

The oxirane, or epoxide, is a three-membered ring containing two carbon atoms and one oxygen atom. This structure is subject to significant ring strain, rendering the carbon atoms highly electrophilic and susceptible to nucleophilic attack.[10] This inherent reactivity is the basis of its biological function, enabling it to act as an alkylating agent.[5] In a biological context, oxiranes can react with nucleophilic functional groups found in proteins (e.g., cysteine, serine, lysine) and nucleic acids (e.g., guanine-N7), leading to the formation of a stable covalent bond.[5] This ability to permanently modify a biological target is the hallmark of covalent drugs, which can offer enhanced potency, prolonged duration of action, and the ability to inhibit challenging targets.

Core Mechanism of Action: Covalent Modification via Oxirane Ring-Opening

The primary mechanism driving the biological activity of this compound derivatives is the irreversible, covalent modification of target biomolecules through the nucleophilic ring-opening of the oxirane moiety. The piperidine scaffold directs the molecule to the target's binding site, and the subsequent reaction of the oxirane ring inactivates the target.

The ring-opening reaction can proceed via two principal pathways, depending on the chemical environment:

-

SN2 Mechanism (Basic/Neutral Conditions): A biological nucleophile directly attacks one of the electrophilic carbons of the epoxide. Due to steric hindrance, this attack preferentially occurs at the less substituted carbon atom. This is a classic SN2 reaction characterized by backside attack and inversion of stereochemistry at the reaction center.[10]

-

Acid-Catalyzed SN1-like Mechanism: In an acidic microenvironment (such as in an enzyme's active site or an inflamed tissue), the epoxide oxygen can be protonated, creating a much better leaving group. This weakens the C-O bonds and imparts significant carbocation character to the carbon atoms. The nucleophile then attacks the more substituted carbon, as it can better stabilize the partial positive charge.[10]

This dual reactivity allows these derivatives to adapt to different biological environments, enhancing their potential as therapeutic agents.

Caption: A typical experimental workflow for determining anticancer cytotoxicity using the MTT assay.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol determines the potency of compounds as inhibitors of AChE. [1] Principle: This colorimetric assay measures AChE activity based on the hydrolysis of acetylthiocholine (ATCI). [1]The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow 5-thio-2-nitrobenzoate anion, which is quantified by measuring its absorbance at 412 nm. [1] Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of AChE enzyme, the substrate ATCI, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add 25 µL of various concentrations of the test compound, 50 µL of buffer, and 25 µL of the AChE enzyme solution. Include a negative control (no inhibitor) and a positive control (a known AChE inhibitor like Donepezil).

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 50 µL of DTNB solution followed by 25 µL of the ATCI substrate solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Illustrative Data on Piperidine Scaffold Potency

To contextualize the potential of the this compound scaffold, the following table summarizes the inhibitory activities of various other piperidine derivatives against different biological targets, demonstrating the inherent potency of the core structure.

| Compound Class/Example | Target Enzyme / Cell Line | IC₅₀ Value | Reference |

| cis/trans-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 Human Colon Carcinoma | 6 - 11 µM | [11] |

| Donepezil (1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) | Acetylcholinesterase (AChE) | 5.7 nM | [1] |

| PF750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide) | Fatty Acid Amide Hydrolase (FAAH) | 16.2 nM | [12] |

| Novel Piperidine Derivative | Mycobacterium tuberculosis MenA | 13 - 22 µM | [13] |

| Pyrimidinyl-piperazine Carboxamide Derivative 21c | Yeast α-glucosidase | 0.44 µM | [14] |

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of novel covalent therapeutics. The combination of the piperidine ring's proven ability to interact with diverse biological targets and the oxirane ring's capacity for covalent bond formation creates a powerful tool for medicinal chemists. The potential applications as anticancer, enzyme inhibitory, and antimicrobial agents are significant and warrant extensive investigation.

Future research should focus on the synthesis and screening of diverse libraries of these derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize target specificity, enhance potency, and fine-tune pharmacokinetic properties. Advanced mechanistic studies, including proteomics to identify cellular targets and X-ray crystallography to visualize binding modes, will further illuminate the therapeutic potential and guide the development of next-generation covalent drugs based on this versatile scaffold.

References

- Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M.

- (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.).

- (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. (2016).

- Shaikh, T. M., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.

- Connecting the Chemical and Biological Reactivity of Epoxides. (n.d.). SciSpace.

- Bioactive Steroids Bearing Oxirane Ring. (2023). PMC - NIH.

- (PDF) Bioactive Steroids Bearing Oxirane Ring. (2023).

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). NIH.

- Synthesis and Anti-Cancer Activity of 2,6-disubstituted N-methylpiperidine Derivatives and Their N-oxides. (n.d.). PubMed.

- Piperidine Derivatives as Enzyme Inhibitors: A Technical Guide. (n.d.). Benchchem.

- Covalent inhibitors of fatty acid amide hydrolase: a rationale for the activity of piperidine and piperazine. (2011). UC Irvine.

- 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook. (n.d.). Lumen Learning.

- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PMC - PubMed Central.

- Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (n.d.). Semantic Scholar.

- 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry. (n.d.). Benchchem.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.

- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2025). PMC - NIH.

- The Wide Spectrum Biological Activities of Piperidine -A Short Review. (2021). IJIRT.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Bioactive Steroids Bearing Oxirane Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. mdpi.com [mdpi.com]

- 9. ijirt.org [ijirt.org]

- 10. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to Synthesizing Novel Heterocycles from 1-(Oxiran-2-ylmethyl)piperidine

In the landscape of modern medicinal chemistry and drug development, the demand for novel heterocyclic scaffolds with diverse pharmacological profiles is insatiable. Among the myriad of building blocks available to synthetic chemists, 1-(Oxiran-2-ylmethyl)piperidine has emerged as a particularly versatile precursor, offering a gateway to a wide array of complex molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this valuable compound, detailing its application in the construction of innovative heterocyclic systems.

Introduction: The Strategic Advantage of this compound

This compound, a bifunctional molecule featuring a reactive epoxide ring tethered to a piperidine nucleus, presents a unique combination of structural features that make it an attractive starting material for heterocyclic synthesis. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. The strained three-membered oxirane ring is susceptible to nucleophilic attack, providing a reliable handle for introducing a variety of functional groups and initiating cyclization cascades. This inherent reactivity, coupled with the conformational influence of the piperidine ring, allows for the stereocontrolled synthesis of complex fused and spirocyclic heterocycles.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO | |

| Molecular Weight | 141.21 g/mol | |

| CAS Number | 19996-87-5 | |

| Boiling Point | 213.6±20.0 °C at 760 mmHg | |

| Density | 0.992±0.06 g/cm³ |

Synthesis of the Precursor: A Reliable and Scalable Approach

The most common and efficient method for the synthesis of this compound involves the nucleophilic substitution of epichlorohydrin with piperidine. This reaction is typically carried out in a suitable solvent, such as methanol or ethanol, and may be performed with or without a base. The use of a base, like potassium carbonate, can facilitate the reaction by deprotonating the piperidine, thereby increasing its nucleophilicity.

Figure 1: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

-

To a solution of piperidine (1.0 eq) in methanol (5 mL/mmol of piperidine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add epichlorohydrin (1.1 eq) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Gateway to Fused Heterocycles: Intramolecular Cyclization Strategies

A powerful application of this compound lies in its use as a scaffold for the synthesis of fused heterocyclic systems. This is typically achieved through a two-step process: nucleophilic opening of the epoxide ring followed by an intramolecular cyclization.

Synthesis of Piperidino-Fused Oxazolidinones

The reaction of this compound with isocyanates provides a direct route to piperidino-fused oxazolidinones. The initial nucleophilic attack of the piperidine nitrogen on the isocyanate, followed by intramolecular cyclization of the resulting intermediate, leads to the formation of the bicyclic system. These fused oxazolidinones are of significant interest in medicinal chemistry due to their potential as selective muscarinic (M1) receptor agonists.[1]

Figure 2: Synthesis of piperidino-fused oxazolidinones.

Experimental Protocol: Synthesis of a Piperidino-Fused Oxazolidinone Derivative

-

To a solution of this compound (1.0 eq) in anhydrous toluene in a flame-dried round-bottom flask under an inert atmosphere, add the desired isocyanate (1.05 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired piperidino-fused oxazolidinone.

Synthesis of Piperidino-Fused Thiazolidine-2-thiones

The reaction of this compound with carbon disulfide in the presence of a base, followed by intramolecular cyclization, provides access to piperidino-fused thiazolidine-2-thiones. Carbon disulfide acts as a thiocarbonyl source, reacting with the secondary amine formed after the epoxide opening.[2] These sulfur-containing heterocycles are valuable scaffolds in drug discovery, with derivatives known to exhibit a range of biological activities.[3][4][5]

Figure 3: General pathway for the synthesis of piperidino-fused thiazolidine-2-thiones.

Experimental Protocol: Synthesis of a Piperidino-Fused Thiazolidine-2-thione Derivative

-

To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in ethanol at 0 °C, add carbon disulfide (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Heat the reaction mixture to reflux for 4-6 hours to effect cyclization.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and concentrate under reduced pressure.

-

Purify the residue by recrystallization or column chromatography on silica gel to yield the piperidino-fused thiazolidine-2-thione.

Access to Spiroheterocycles: Divergent Synthetic Pathways

The construction of spiroheterocycles, where two rings share a single atom, represents a significant challenge in organic synthesis. This compound can serve as a valuable starting point for the synthesis of novel piperidine-containing spiro compounds.

Multi-component Reactions for Spiro-Piperidine Derivatives

One-pot, multi-component reactions involving derivatives of this compound can lead to the formation of complex spiroheterocycles. For instance, the reaction of a piperidone, derived from the starting epoxide, with an amine and a cyanide source can generate spiro-piperidine carbonitriles, which are versatile intermediates for further elaboration.[6]

Figure 4: Multi-component synthesis of spiro-piperidine derivatives.

Conceptual Workflow: Multi-component Synthesis of a Spiro-Piperidine

-

Preparation of the Piperidone: The initial step involves the conversion of this compound to a suitable piperidone derivative through oxidation or other functional group manipulations.

-

One-Pot Spirocyclization: The piperidone is then subjected to a multi-component reaction with an appropriate amine and a cyanide source (e.g., potassium cyanide) in a suitable solvent.

-

Purification: The resulting spiro-piperidine carbonitrile is isolated and purified using standard techniques such as column chromatography or recrystallization.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile precursor for the synthesis of a diverse range of novel heterocyclic compounds. Its unique combination of a privileged piperidine scaffold and a reactive epoxide ring allows for the construction of complex fused and spirocyclic systems through a variety of synthetic strategies. The methodologies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable building block.

Future research in this area will likely focus on the development of new, more efficient, and stereoselective methods for the transformation of this compound into increasingly complex and biologically relevant heterocycles. The exploration of novel reaction cascades and the application of modern synthetic techniques, such as flow chemistry and photoredox catalysis, will undoubtedly unlock new avenues for the utilization of this remarkable precursor in the ongoing quest for new therapeutic agents.

References

- Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1)

-

Synthesis and Antibacterial Activities of New Piperidine Substituted (5R)-[1][6]triazolylmethyl and (5R)-[(4-F-[1][6]triazolyl)methyl] Oxazolidinones. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists. Request PDF. [Link]

-

Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator. Semantic Scholar. [Link]

- Recent advances in the synthesis of piperidones and piperidines.

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central. [Link]

-

Synthesis of thiazolidine-2-thione derivatives 6a-6k i. TEA, CH2Cl2,... ResearchGate. [Link]

-

Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PMC - NIH. [Link]

-

(PDF) Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. ResearchGate. [Link]

-

Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PubMed. [Link]

-

Synthesis of Highly Substituted N-Hydroxy Piperidine via Intramolecular Reductive Cyclization of 1-Keto-5-ketoxime. Request PDF. [Link]

-

Scheme 1. General strategy for the synthesis of piperidine derivatives.... ResearchGate. [Link]

-

2 - Organic Syntheses Procedure. Organic Syntheses. [Link]

- Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram D.

-

Carbon disulfide (CS2): chemistry and reaction pathways. PubMed. [Link]

-

Kinetics and mechanism of reaction between carbon disulfide and novel aqueous amines solutions. ResearchGate. [Link]

-

Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. [Link]

-

Utilizing Amines and Carbon Disulfide to Obtain Nitrogen- and Sulfur-containing Compounds under Green Conditions: A Review. Request PDF. [Link]

-

Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. PubMed - NIH. [Link]

-

Synthesis of enantiopure trisubstituted piperidines from a chiral epoxyaziridine and α-amino esters. ResearchGate. [Link]

Sources

- 1. Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Theoretical Insights into the Conformational Landscape of 1-(Oxiran-2-ylmethyl)piperidine: A Computational Guide

Abstract

The conformational flexibility of small molecules is a critical determinant of their biological activity and chemical reactivity. 1-(Oxiran-2-ylmethyl)piperidine, a molecule incorporating both a flexible piperidine ring and a reactive oxirane moiety, presents a compelling case for detailed conformational analysis. Understanding the three-dimensional arrangement of this molecule is paramount for applications in drug discovery and synthetic chemistry, where specific conformations can dictate molecular interactions and reaction pathways. This technical guide provides a comprehensive theoretical framework for elucidating the conformational preferences of this compound. We delve into the application of modern computational chemistry techniques, primarily Density Functional Theory (DFT), to map the potential energy surface and identify stable conformers. This document is intended for researchers, scientists, and professionals in drug development seeking to apply computational methods to understand and predict the behavior of flexible molecules.

Introduction: The Significance of Conformational Analysis

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its ability to confer specific three-dimensional orientations to appended functional groups.[1] The conformation of the piperidine ring—typically a chair, boat, or twist-boat form—and the orientation of its substituents significantly influence its interaction with biological targets.[2][3] When coupled with an oxirane (epoxide) ring, as in this compound, the molecule gains a reactive handle for further chemical transformations.[4][5] The inherent flexibility of the N-CH2 linker between the two rings introduces additional degrees of conformational freedom.

A thorough understanding of the conformational landscape of this compound is therefore essential for:

-

Rational Drug Design: Predicting the bioactive conformation that optimally fits into a target protein's binding site.

-

Reaction Mechanism Elucidation: Understanding how the spatial arrangement of the oxirane and piperidine moieties influences stereochemical outcomes of reactions.

-

Structure-Activity Relationship (SAR) Studies: Correlating specific conformations with observed biological activities.

This guide outlines a robust computational workflow to investigate these conformational intricacies, providing both the theoretical underpinnings and practical methodological considerations.

Theoretical Approaches to Conformational Analysis

The exploration of a molecule's conformational space is ideally suited for computational methods, which can provide detailed energetic and geometric information that may be challenging to obtain experimentally.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry for studying the electronic structure of molecules.[6] It offers a favorable balance between computational cost and accuracy, making it well-suited for the conformational analysis of medium-sized molecules like this compound.[7][8] DFT methods calculate the electronic energy of a system based on its electron density, allowing for the optimization of molecular geometries and the determination of relative energies of different conformers.[9]

Choice of Functional and Basis Set

The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.[8] For flexible molecules where non-covalent interactions can be significant, functionals that include dispersion corrections, such as the B3LYP-D3 combination, are often recommended.[10] The choice of basis set, which describes the atomic orbitals, also impacts accuracy and computational cost. A basis set like 6-31G(d) often provides a good starting point for geometry optimizations, with larger basis sets such as cc-pVTZ being used for more accurate single-point energy calculations.[11]

The Conformational Landscape of this compound

The conformational space of this compound is defined by several key degrees of freedom:

-

Piperidine Ring Pucker: The piperidine ring can adopt several conformations, with the chair form being the most stable for unsubstituted piperidine.[12][13] However, substitution can lead to the population of twist-boat or boat conformations.[2]

-

N-Substituent Orientation: The oxiran-2-ylmethyl group can be positioned either axially or equatorially on the piperidine ring. For many N-substituted piperidines, the equatorial position is favored to minimize steric hindrance.[11]

-

Rotation around the C-N and C-C Bonds: The single bonds connecting the piperidine ring to the oxirane moiety allow for rotation, leading to a multitude of possible rotamers.

The interplay of these factors determines the overall shape and energy of each conformer. A systematic conformational search is necessary to identify the low-energy structures on the potential energy surface.

Proposed Computational Workflow

A robust computational strategy is essential for a thorough and reliable conformational analysis. The following workflow is proposed, integrating initial screening with high-level calculations.

Figure 1: A proposed computational workflow for the conformational analysis of this compound.

Experimental Protocol: Step-by-Step Computational Analysis

-

Initial Structure Generation:

-